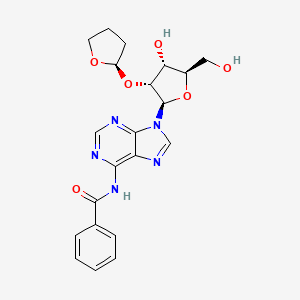

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((R)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Description

Chemical Structure and Key Features

This compound is a benzamide-substituted purine nucleoside analog featuring a complex tetrahydrofuran (THF) sugar moiety. The stereochemistry of the THF ring is defined as (2R,3R,4R,5R), with critical substituents including:

- A 4-hydroxy group and 5-hydroxymethyl group on the THF ring.

- An (R)-tetrahydrofuran-2-yloxy group at the 3-position, introducing chirality and ether-linked rigidity.

Synthesis and Characterization

The compound is synthesized via multi-step protocols involving:

Protection/deprotection strategies for hydroxyl groups (e.g., using bis(4-methoxyphenyl)(phenyl)methoxy [DMT] groups) .

Stereospecific coupling of the THF moiety to the purine base, often employing thiophosphorylation or Mitsunobu reactions .

Final benzoylation at the N6 position using benzoyl chloride or activated esters .

Properties

Molecular Formula |

C21H23N5O6 |

|---|---|

Molecular Weight |

441.4 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R)-oxolan-2-yl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C21H23N5O6/c27-9-13-16(28)17(32-14-7-4-8-30-14)21(31-13)26-11-24-15-18(22-10-23-19(15)26)25-20(29)12-5-2-1-3-6-12/h1-3,5-6,10-11,13-14,16-17,21,27-28H,4,7-9H2,(H,22,23,25,29)/t13-,14-,16-,17-,21-/m1/s1 |

InChI Key |

ZRZDUSWIRNOLIF-UAYHHJIBSA-N |

Isomeric SMILES |

C1C[C@H](OC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |

Canonical SMILES |

C1CC(OC1)OC2C(C(OC2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows these key stages:

Synthesis or procurement of the protected sugar moiety : The tetrahydrofuran ring with defined stereochemistry is prepared or obtained with appropriate protecting groups on hydroxyls to prevent side reactions.

Preparation of the purine base derivative : The purine nucleus is functionalized at the 6-position with a benzamide substituent, often via nucleophilic substitution or amide coupling reactions.

Glycosylation (N9-alkylation) of the purine base with the sugar moiety : The sugar and purine are coupled, typically under conditions favoring N9-alkylation, to form the nucleoside linkage.

Deprotection and purification : Removal of protecting groups under mild conditions to yield the target compound with intact stereochemistry and functional groups.

Detailed Preparation Steps

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Sugar moiety preparation | Starting from D-ribose or derivatives, stereoselective synthesis of tetrahydrofuran ring with hydroxyl protections (e.g., silyl ethers like tert-butyldimethylsilyl) | Protecting groups stabilize hydroxyls during subsequent steps; stereochemistry controlled by chiral pool or asymmetric synthesis |

| 2 | Purine base functionalization | Benzoylation or amide coupling at 6-amino purine derivatives using benzoyl chloride or benzamide coupling agents (e.g., EDC, DCC) | Ensures selective substitution at 6-position; amide bond formation requires mild conditions to preserve purine integrity |

| 3 | Glycosylation (N9-alkylation) | Activation of sugar moiety (e.g., as halide or trichloroacetimidate) followed by reaction with purine base under Lewis acid catalysis (e.g., SnCl4, TMSOTf) | Stereoselective N9-glycosidic bond formation; reaction conditions optimized to avoid N7 alkylation |

| 4 | Deprotection | Removal of silyl or other protecting groups using fluoride sources (e.g., TBAF) or acidic/basic hydrolysis | Final step to yield free hydroxyl groups; conditions chosen to avoid degradation of nucleoside |

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Sugar protection | tert-Butyldimethylsilyl chloride, imidazole, DMF, room temp | Protects 3-OH selectively, stable under glycosylation |

| Purine benzamide formation | Benzoyl chloride or benzamide coupling agents, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | High yield amide bond formation at 6-position |

| Glycosylation | Activated sugar halide or trichloroacetimidate, Lewis acid catalyst (SnCl4, TMSOTf), low temp (-20 to 0°C), inert atmosphere | Stereoselective N9-alkylation, minimal N7 alkylation |

| Deprotection | Tetrabutylammonium fluoride (TBAF) in THF, room temp | Removal of silyl groups, yields free hydroxyls without decomposition |

| Purity | >95% by HPLC or NMR | Confirmed by analytical methods |

Research Findings and Optimization Notes

Stereochemical control is critical; the sugar moiety must be synthesized or isolated with the correct (2R,3R,4R,5R) configuration to ensure biological activity and correct molecular recognition.

Protecting group strategy : Use of bulky silyl protecting groups (e.g., tert-butyldimethylsilyl) provides stability during glycosylation and can be selectively removed without affecting other functional groups.

Glycosylation efficiency depends on the activation method of the sugar and the choice of Lewis acid catalyst; optimization of temperature and solvent is necessary to maximize yield and selectivity.

Amide bond formation at the purine 6-position is typically straightforward but requires control of reaction pH and temperature to avoid side reactions or purine ring degradation.

Purification often involves chromatographic techniques (e.g., reverse-phase HPLC) to achieve high purity suitable for pharmaceutical or biochemical applications.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((®-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((®-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and as a probe for biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((®-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Analytical Data

- LC/MS : Purity >99% (UV at 220 nm), observed [M+H]+ ≈ 777.6 (calculated 777.9) .

- 1H NMR : Distinct signals for benzamide protons (δ 7.4–8.0 ppm), THF ring protons (δ 3.5–5.5 ppm), and hydroxymethyl groups (δ 4.2–4.5 ppm) .

Key Differences and Implications

The (R)-THF-2-yloxy group introduces steric bulk and chirality, which may influence binding specificity to enzymes like kinases or polymerases compared to simpler 2'-deoxyribose analogs (e.g., 305808-19-9) .

Synthetic Challenges :

- The target compound’s stereospecific THF ring requires meticulous protection/deprotection steps (e.g., DMT, thiophosphates) to avoid racemization .

- In contrast, Compound 4 () achieves higher yields (68%) due to less complex sugar modifications .

Analytical Consistency: LC/MS retention times (Rt) vary significantly: Target compound (Rt = 3.26 min) vs. N6-Benzoyl-2'-deoxyadenosine (Rt = 2.43 min), reflecting differences in polarity due to THF-2-yloxy vs. deoxyribose .

Biological Activity

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((R)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 385.37 g/mol. The compound features a purine base linked to a benzamide moiety, which is crucial for its biological activity. The presence of hydroxymethyl and tetrahydrofuran groups contributes to its solubility and interaction with biological targets.

Research indicates that this compound may interact with various biological pathways, particularly those involving nucleoside analogs. Its structure suggests potential activity as an inhibitor of certain enzymes involved in nucleic acid metabolism.

- Inhibition of Adenosine Receptors : Similar compounds have shown efficacy in modulating adenosine receptors, which are implicated in numerous physiological processes including inflammation and immune response .

- Antiviral Activity : Some studies suggest that purine derivatives can exhibit antiviral properties by mimicking natural substrates for viral enzymes .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Antitumor Activity : In vitro studies demonstrated that derivatives of similar structures can inhibit cancer cell proliferation by inducing apoptosis .

- Neuroprotective Effects : Research has indicated that compounds with similar purine scaffolds may provide neuroprotection in models of neurodegenerative diseases .

Case Studies

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safe dosage ranges for therapeutic use.

Q & A

Basic: What are the key considerations for synthesizing this compound, and which protecting groups are effective during its preparation?

Answer:

The synthesis of this benzamide-modified purine derivative requires careful control of stereochemistry and reactive intermediates. Key steps include:

- Protecting Group Strategy : Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl and hydroxymethyl moieties during glycosidic bond formation . For example, TBDMS-protected guanine nucleosides are reacted with benzamide precursors under Mitsunobu or SN2 conditions to ensure regioselectivity .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/methanol (95:5 to 85:15) is effective for isolating intermediates .

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm final product purity by HPLC (>95%) .

Advanced: How does the stereochemistry of the tetrahydrofuran ring influence enzymatic interactions, and what methods validate these structural effects?

Answer:

The (2R,3R,4R,5R) configuration of the tetrahydrofuran ring is critical for substrate recognition by kinases and phosphorylases. Methodological approaches include:

- Enzymatic Assays : Compare phosphorylation efficiency using Drosophila melanogaster deoxyribonucleoside kinase (dNK) versus human deoxycytidine kinase (dCK). For example, dNK phosphorylates N4-modified analogs with >90% efficiency, while dCK shows <40% activity due to steric clashes with the benzamide group .

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets, focusing on hydrogen bonding between the tetrahydrofuran hydroxyls and conserved residues (e.g., Lys33 in dNK) .

- Circular Dichroism (CD) : Confirm the ribose puckering conformation (C3′-endo) via CD spectra peaks at 210 nm and 265 nm .

Basic: What spectroscopic techniques are recommended for characterizing purity and structure?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS (calculated for C22H26N6O7: [M+H]+ 487.1932; observed 487.1935) .

- HPLC : Use a C18 column (ACN/0.1% TFA gradient, 1.0 mL/min) to assess purity (>98%) .

Advanced: How can discrepancies in phosphorylation efficiency by dNK vs. dCK be resolved experimentally?

Answer:

Contradictory phosphorylation data (e.g., dNK efficiency >90% vs. dCK <40%) can arise from:

- Active Site Mutagenesis : Introduce mutations (e.g., dCK T163A) to reduce steric hindrance and retest activity .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to confirm whether low enzymatic activity correlates with weak substrate binding .

- Kinetic Analysis : Calculate kcat/KM ratios to distinguish between catalytic inefficiency and poor substrate recognition .

Basic: How can researchers optimize solubility for in vitro assays without altering bioactivity?

Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility while avoiding denaturation .

- Prodrug Design : Introduce phosphate esters at the 5′-hydroxymethyl group, which hydrolyze in serum to release the active compound .

- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to enhance aqueous reconstitution .

Advanced: What strategies enhance target binding affinity while minimizing off-target effects in analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.